2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine
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Overview
Description
2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine is a compound that belongs to the class of bicyclic amines. This compound features a unique structure with a fluoromethyl group and an oxabicyclohexane ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine typically involves photochemical cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient and modular synthesis of the bicyclic structure. The reaction conditions often involve the use of a mercury lamp, which can be technically challenging and requires special equipment .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. the use of toxic stannane reagents and the technical challenges associated with mercury lamps make this process less amenable to large-scale synthesis . Therefore, alternative methods that are more scalable and environmentally friendly are being explored.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluoromethyl group and the oxabicyclohexane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,4-methanoproline: A fluorinated analogue of 2,4-methanoproline, synthesized through photochemical cyclization.
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Another compound with a similar bicyclic structure.
Uniqueness
2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine is unique due to its specific combination of a fluoromethyl group and an oxabicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14FNO |
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Molecular Weight |
159.20 g/mol |
IUPAC Name |
2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine |
InChI |
InChI=1S/C8H14FNO/c9-5-8-3-7(4-8,1-2-10)6-11-8/h1-6,10H2 |
InChI Key |
RKNHEJGDARQUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)CCN |
Origin of Product |
United States |
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